4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine
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Overview
Description
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine: is a chemical compound belonging to the class of phenylpiperazines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine involves its interaction with various molecular targets. It has been shown to have affinity for serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . The compound acts as a full agonist at most of these sites, except for the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist . This interaction with serotonin receptors is believed to underlie its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one: Known for its antinociceptive properties.
1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Studied for its biological activities.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)piperazin-1-amine is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C11H14F3N3 |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperazin-1-amine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-3-10(8-9)16-4-6-17(15)7-5-16/h1-3,8H,4-7,15H2 |
InChI Key |
MHTDWNYCYNHBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
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